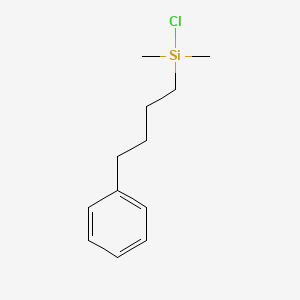

4-Phenylbutyldimethylchlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTCQNMBBTZICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535657 | |

| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32328-67-9 | |

| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenylbutyldimetylklorsilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenylbutyldimethylchlorosilane

Established Synthetic Pathways for 4-Phenylbutyldimethylchlorosilane

The primary and most established method for the synthesis of this compound involves the Grignard reaction. This classical organometallic approach is fundamental to the formation of silicon-carbon bonds. gelest.com The synthesis commences with the preparation of a Grignard reagent, specifically 4-phenylbutylmagnesium bromide. This is achieved by reacting 1-bromo-4-phenylbutane (B79780) with magnesium metal in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The subsequent and crucial step is the reaction of the freshly prepared 4-phenylbutylmagnesium bromide with an excess of dimethyldichlorosilane ((CH₃)₂SiCl₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of dimethyldichlorosilane, displacing one of the chlorine atoms and forming the desired this compound. The use of an excess of dimethyldichlorosilane is critical to minimize the formation of the double-addition product, bis(4-phenylbutyl)dimethylsilane.

Step 1: Grignard Reagent Formation C₆H₅(CH₂)₄Br + Mg → C₆H₅(CH₂)₄MgBr

Step 2: Reaction with Dimethyldichlorosilane C₆H₅(CH₂)₄MgBr + (CH₃)₂SiCl₂ → C₆H₅(CH₂)₄Si(CH₃)₂Cl + MgBrCl

This method, rooted in early organosilane chemistry, remains a viable and widely practiced route for the laboratory-scale synthesis of this compound and similar phenylalkylchlorosilanes. gelest.com

Optimization of Reaction Conditions and Precursor Utilization in Synthesis

The efficiency and yield of the Grignard-based synthesis of this compound are highly dependent on the optimization of reaction conditions and the management of precursors.

Solvent Effects: The choice of solvent is crucial in Grignard reactions. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can lead to significantly faster reaction rates. researchgate.net Kinetic studies on the reaction of phenylmagnesium halides with chlorosilanes in THF have shown that the solvent plays a key role in solvating the magnesium species, thereby influencing the reactivity of the Grignard reagent. researchgate.net

Temperature Control: Grignard reagent formation is an exothermic process and often requires careful temperature control to prevent side reactions, such as Wurtz coupling. The subsequent reaction with dimethyldichlorosilane is also typically conducted at controlled temperatures to ensure selectivity.

Stoichiometry of Reactants: As mentioned, using a stoichiometric excess of dimethyldichlorosilane is a key strategy to favor the formation of the desired monochlorosilane product. The precise ratio of the Grignard reagent to the dichlorosilane (B8785471) is a critical parameter to optimize for maximizing the yield of this compound while minimizing the di-substituted byproduct.

Initiation of Grignard Reaction: The initiation of the Grignard reaction can sometimes be sluggish. Various methods can be employed to activate the magnesium surface, including the use of a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer.

The following table summarizes key parameters for the optimization of this synthesis:

| Parameter | Condition/Consideration | Rationale |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | THF generally provides faster reaction rates. |

| Temperature | Controlled, often low to ambient | To manage exothermicity and minimize side reactions. |

| Reactant Ratio | Excess dimethyldichlorosilane | To prevent the formation of bis(4-phenylbutyl)dimethylsilane. |

| Initiation | Iodine, 1,2-dibromoethane, or mechanical activation | To overcome the passivation layer on the magnesium. |

Advanced Synthetic Strategies for Analogous Phenylalkylchlorosilanes

While the Grignard reaction is a workhorse for the synthesis of phenylalkylchlorosilanes, alternative and more advanced strategies are continually being explored, particularly for industrial-scale production and for accessing a wider range of functionalized analogs. One such powerful technique is the hydrosilylation reaction. nih.gov

Hydrosilylation involves the addition of a hydrosilane (a compound containing a Si-H bond) across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. For the synthesis of analogous phenylalkylchlorosilanes, this would involve the reaction of a terminal alkene, such as 4-phenyl-1-butene, with a chlorohydrosilane like dimethylchlorosilane (H(CH₃)₂SiCl).

C₆H₅(CH₂)₂CH=CH₂ + HSi(CH₃)₂Cl --(Catalyst)--> C₆H₅(CH₂)₄Si(CH₃)₂Cl

Catalysts for Hydrosilylation: A variety of transition metal catalysts can be employed, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. However, research into more efficient and selective catalysts, including those based on rhodium, is ongoing. nih.gov A significant challenge in the hydrosilylation of functionalized alkenes is controlling the regioselectivity (i.e., whether the silicon atom adds to the terminal or internal carbon of the double bond) and avoiding side reactions. nih.gov

Advantages of Hydrosilylation:

Atom Economy: Hydrosilylation is an addition reaction with high atom economy.

Functional Group Tolerance: Depending on the catalyst, it can be more tolerant of certain functional groups compared to Grignard reactions.

Industrial Scalability: It is a key process in the silicone industry for producing large quantities of organosilanes. nih.gov

Derivatization Reactions of this compound for Specific Functionalities

The chlorosilyl group in this compound is a versatile functional handle that readily undergoes nucleophilic substitution reactions. This allows for the straightforward derivatization of the molecule to introduce a wide array of functionalities. The primary application of such chlorosilanes is in silylation, a process that replaces an active hydrogen atom in an organic molecule with a silyl (B83357) group. chemcoplus.co.jp

Reaction with Alcohols and Phenols: this compound reacts with alcohols and phenols to form the corresponding silyl ethers. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohols, making them amenable to analysis by gas chromatography (GC). sigmaaldrich.comresearchgate.net

R-OH + ClSi(CH₃)₂(CH₂)₄C₆H₅ --(Base)--> R-O-Si(CH₃)₂(CH₂)₄C₆H₅ + Base·HCl

Reaction with Amines: Primary and secondary amines can be similarly silylated to yield N-silylamines. This derivatization is useful for protecting the amine group or for increasing the volatility of the compound for analytical purposes. researchgate.net

R₂NH + ClSi(CH₃)₂(CH₂)₄C₆H₅ --(Base)--> R₂N-Si(CH₃)₂(CH₂)₄C₆H₅ + Base·HCl

Reaction with Carboxylic Acids: Carboxylic acids can be converted to their silyl esters by reaction with this compound. This transformation is valuable for protecting the carboxylic acid functionality during subsequent synthetic steps or for enhancing its suitability for GC analysis. researchgate.net

R-COOH + ClSi(CH₃)₂(CH₂)₄C₆H₅ --(Base)--> R-COO-Si(CH₃)₂(CH₂)₄C₆H₅ + Base·HCl

The reactivity of the chlorosilane towards different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com The steric hindrance around the functional group also plays a significant role in the ease of derivatization. sigmaaldrich.com

The following table provides examples of derivatization reactions:

| Reactant Functional Group | Product Functional Group | Typical Reaction Conditions |

| Alcohol (-OH) | Silyl Ether (-O-SiR₃) | Presence of a base (e.g., pyridine, triethylamine) |

| Phenol (Ar-OH) | Aryl Silyl Ether (Ar-O-SiR₃) | Presence of a base |

| Amine (-NH₂) | Silylamine (-NH-SiR₃) | Presence of a base |

| Carboxylic Acid (-COOH) | Silyl Ester (-COO-SiR₃) | Presence of a base |

Reactivity, Reaction Mechanisms, and Theoretical Studies

Mechanistic Investigations of Silicon-Carbon and Silicon-Halogen Bond Transformations

The transformations of silicon-carbon (Si-C) and silicon-halogen (Si-Cl) bonds are fundamental to organosilicon chemistry. The cleavage of the Si-Cl bond typically proceeds via nucleophilic substitution at the silicon center. Due to the high polarity of the Si-Cl bond and the accessibility of silicon's d-orbitals, these reactions often follow a mechanism analogous to the SN2 reaction at carbon, commonly referred to as an SN2@Si mechanism. In this process, a nucleophile attacks the silicon atom, leading to a trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group.

The cleavage of the Si-C bond is more complex and generally requires activation. One established concept for activating the Si-C bond is through the formation of penta- and hexa-coordinate silicon species. nih.gov When a Lewis base coordinates to the Lewis acidic silicon center of a chlorosilane, it forms a hypervalent complex. nih.govnih.gov This coordination increases the electron density at the silicon atom, which in turn weakens and lengthens the adjacent Si-C bond, making it more susceptible to cleavage by electrophiles. nih.gov This principle is a cornerstone of many synthetic applications of organosilicon compounds, allowing for the transformation of otherwise inert Si-C bonds. nih.gov

Recent research has also explored enzymatic pathways for Si-C bond cleavage. Scientists have successfully engineered a cytochrome P450 enzyme that can break the Si-C bonds in siloxanes. caltech.edu The enzyme achieves this not by direct cleavage, but by oxidizing a methyl group attached to the silicon, which subsequently facilitates the breaking of the Si-C bond. caltech.edu

Role of the Phenylbutyl Substituent in Directing Chemical Reactivity and Selectivity

The 4-phenylbutyl group in 4-phenylbutyldimethylchlorosilane plays a significant role in modulating the compound's reactivity and selectivity through a combination of electronic and steric effects.

Electronic Effects: The phenyl group, while separated from the silicon atom by a butyl chain, can exert long-range electronic effects. The butyl chain acts as an insulator, diminishing the inductive and resonance effects of the phenyl ring on the silicon center. However, the presence of the aromatic ring can influence reactions at the silicon center through intramolecular interactions, especially in transition states. For certain reactions, particularly those involving radical intermediates, the phenyl group can influence the regioselectivity. For instance, in radical aromatic substitutions, the position of substitution on an aromatic ring is highly dependent on the electronic properties of the attacking radical and the substituents on the arene. nih.gov

Steric Effects: The bulky 4-phenylbutyl group imposes significant steric hindrance around the silicon atom. This steric bulk can influence the rate of reactions at the silicon center by impeding the approach of nucleophiles. This can be advantageous in controlling selectivity, favoring reactions with smaller, less-hindered reagents.

Intramolecular Interactions: The flexible butyl chain allows the phenyl ring to potentially interact with the silicon center or with intermediates formed during a reaction. This can lead to specific conformations being favored in transition states, thereby directing the stereochemical or regiochemical outcome of a reaction. Such non-covalent interactions are crucial in directing the selectivity of many chemical transformations.

Catalytic Processes Involving this compound as a Reagent or Precursor

While specific catalytic processes involving this compound are not extensively documented in the provided search results, its role can be inferred from the general reactivity of chlorosilanes. Organochlorosilanes are widely used as silylating agents to protect functional groups, as precursors for catalysts, or as reagents in cross-coupling reactions.

As a silylating agent, this compound can be used to introduce the 4-phenylbutyldimethylsilyl group onto various substrates, such as alcohols, amines, and thiols. This protecting group can alter the solubility and stability of the substrate and can be selectively removed under specific conditions.

In the context of materials science, chlorosilanes are precursors for creating functionalized surfaces. For example, they are used to modify the surfaces of silica (B1680970) or glass to alter properties like hydrophobicity. chemeurope.commdpi.com Similarly, this compound could be used to create surfaces with specific wetting properties or to serve as an anchor for further chemical modification.

Furthermore, organosilicon compounds are increasingly used in the development of advanced materials like benzoxazine (B1645224) resins, where they can enhance thermal stability and flame resistance. mdpi.com The incorporation of silicon-containing moieties, potentially derived from precursors like this compound, can be a strategy to improve the performance of polymers and composites. mdpi.com

Computational Chemistry and Quantum Mechanical Analyses of Reaction Pathways

Computational chemistry and quantum mechanical calculations are powerful tools for elucidating the complex reaction pathways of organosilicon compounds. nih.gov These methods allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for various reaction channels. nih.govresearchgate.net

For chlorosilanes, quantum chemical calculations can provide detailed insights into decomposition pathways, such as elimination reactions and bond scissions. researchgate.net For example, studies on similar molecules like chloromethyl hypochlorite (B82951) have used high-level computational methods (e.g., CCSD(T)) to determine the critical energies for different reaction pathways, revealing the most likely decomposition mechanisms. researchgate.net

These theoretical investigations are crucial for understanding the gas-phase chemistry of chlorosilanes, which is particularly important in processes like chemical vapor deposition (CVD) for producing high-purity silicon. researchgate.net Computational models can simulate the complex network of reactions occurring in the gas phase, helping to identify key intermediates and reaction routes that govern the deposition process. researchgate.net

The artificial force induced reaction (AFIR) method is one advanced computational technique used to explore reaction pathways comprehensively. nih.gov By applying a virtual force between atoms, this method can systematically find reaction paths from a given reactant state, enabling the prediction of potential products and their yields. nih.gov Such predictive power is invaluable for designing new synthetic methodologies and for understanding the fundamental reactivity of molecules like this compound.

Applications in Advanced Materials Science and Engineering

Surface Functionalization and Interface Engineering with 4-Phenylbutyldimethylchlorosilane

The ability of this compound to react with hydroxyl-rich surfaces, such as those of silica (B1680970), glass, and metal oxides, is fundamental to its role in surface functionalization. This reaction forms stable siloxane bonds (Si-O-Substrate), effectively tethering the phenylbutyl group to the surface and altering its chemical and physical characteristics.

The synthesis of chemically modified surfaces using this compound is a direct process involving the covalent attachment of the molecule to a substrate. This is typically achieved through chemical vapor deposition (CVD) or by immersing the substrate in a solution containing the silane (B1218182). The reactive chlorosilane group readily reacts with surface hydroxyl (-OH) groups, releasing hydrogen chloride as a byproduct and forming a robust covalent bond.

This process transforms a typically hydrophilic, high-energy inorganic surface into a more hydrophobic, low-energy surface. The attached phenylbutyl groups create an organic layer that alters properties like wettability, adhesion, and chemical resistance. The density and conformation of the grafted molecules can be controlled by adjusting reaction conditions such as concentration, temperature, and time. nih.gov

Superhydrophobic and oleophobic surfaces, which exhibit extreme repulsion to water and oils, respectively, are created by combining low surface energy chemistry with specific surface topography. lsu.edu While this compound provides the necessary low surface energy due to its organic phenylbutyl tail, achieving superhydrophobicity (water contact angle >150°) requires the surface to have a hierarchical micro- and nanoscale roughness. harvard.edunih.govmdpi.com

The fabrication process typically involves two steps:

Creating Surface Roughness: The substrate (e.g., silicon, glass, or metal) is first textured using methods like laser irradiation, chemical etching, or the deposition of nanoparticles (e.g., silica). harvard.edunih.gov

Applying a Low-Energy Coating: The roughened surface is then exposed to this compound vapor or solution. The silane reacts with the surface, coating the complex topography with a thin layer of phenylbutyl groups. harvard.edunih.gov

This combination traps air within the rough structures, minimizing the contact area between a liquid droplet and the solid surface, leading to the high contact angles and low roll-off angles characteristic of superhydrophobic and oleophobic materials. lsu.edu These coatings are valuable for applications requiring self-cleaning, anti-icing, and corrosion resistance. lsu.edumdpi.com

Table 1: Research Findings on Superhydrophobic Surface Fabrication

| Substrate/Method | Silane Used | Achieved Water Contact Angle | Key Finding |

|---|---|---|---|

| Femtosecond Laser Microstructured Silicon | Fluoroalkylsilane | >160° | Laser irradiation creates a dual micro- and nanoscale roughness essential for superhydrophobicity. harvard.edunih.gov |

| Layer-by-Layer Assembled Silica Nanoparticles | Perfluorodecyltrichlorosilane (PFTS) | 170° | Assembling nanoparticles of different sizes creates a hierarchical structure that, after silanization, yields superhydrophobicity and oleophobicity. researchgate.net |

This table presents findings from analogous silane systems to illustrate the principles of fabricating superhydrophobic surfaces.

The mechanism involves a dual reaction:

The chlorosilane headgroup reacts with hydroxyl groups on the surface of the inorganic filler (e.g., silica), forming a strong covalent bond.

The organic phenylbutyl tail becomes physically entangled or chemically compatible with the surrounding polymer matrix, particularly nonpolar polymers like polypropylene (B1209903) or polystyrene.

This creates a robust link between the filler and the matrix, improving load transfer and enhancing the mechanical properties of the composite, such as strength and toughness. ncsu.edunih.govnih.gov This surface treatment also improves the dispersion of the filler within the matrix and can reduce water absorption at the interface. nih.gov

Table 2: Strategies for Improving Interfacial Adhesion in Composites

| Composite System | Treatment/Coupling Agent | Effect on Adhesion | Mechanism |

|---|---|---|---|

| Natural Fiber/Recycled LDPE | Filler treatment and compatibilizers | Improved filler-polymer adhesion and compatibility. | Chemical crosslinking and bonding at the interface lead to better load transfer. nih.gov |

| Silica/Natural Rubber | Bifunctional Alkoxysilanes | Chemical bonding between silica and rubber. | Silane hydrolyzes and condenses onto the silica surface, while its other end reacts with the rubber during vulcanization. nih.gov |

This table demonstrates general principles of interfacial enhancement in composites, applicable to silane coupling agents like this compound.

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. wikipedia.orgossila.com They represent the ultimate in precision surface engineering. Organochlorosilanes are classic precursors for forming SAMs on hydroxylated surfaces like silicon wafers, glass, and mica.

The formation of a SAM with this compound proceeds in two stages:

Chemisorption: The chlorosilane headgroup reacts with the substrate's surface hydroxyls, covalently anchoring the molecule. wikipedia.org

Self-Organization: Van der Waals interactions between the adjacent phenylbutyl tails drive the molecules to pack into a dense, ordered, and oriented monolayer.

The resulting SAM creates a well-defined surface with properties dictated by the terminal groups of the organic chain—in this case, the phenyl group. Such controlled surface architectures are critical for applications in microelectronics, sensors, and fundamental surface science studies. wikipedia.orgnih.gov The use of this compound would result in a hydrophobic surface with a defined thickness corresponding to the length of the molecule.

Precursor for Hybrid Materials and Nanostructured Systems

Beyond surface modification, this compound can be integrated into the bulk of a material, acting as a precursor for advanced hybrid systems.

The sol-gel process is a versatile, low-temperature method for synthesizing inorganic networks, like silica, from molecular precursors. nih.govresearchgate.net By introducing an organosilane like this compound as a co-precursor alongside a primary silica source (e.g., tetraethyl orthosilicate, TEOS), one can create an organically modified silica (ORMOSIL). nih.govresearchgate.net

In this process, the precursors undergo hydrolysis and co-condensation reactions. The this compound hydrolyzes to a silanol (B1196071), which then incorporates into the growing silica (Si-O-Si) network. The key feature is that the phenylbutyl group remains intact, covalently bonded to the silica framework. mdpi.com

This results in a hybrid material that combines the properties of both the inorganic and organic components. The silica provides structural integrity and thermal stability, while the integrated phenylbutyl groups impart hydrophobicity, reduce the material's dielectric constant, and can be used to tune its porosity and mechanical properties. These hybrid materials are used in chromatography, catalysis, and as low-dielectric-constant materials in electronics.

Development of Aerogels and Xerogels with Tailored Porosity

While direct and extensive research detailing the use of this compound to tailor the porosity of aerogels and xerogels is limited in publicly available literature, its properties suggest a potential role in this area. Aerogels and xerogels are ultralight materials with high porosity, and the ability to control the pore structure is crucial for their application in areas such as thermal insulation and catalysis.

The hydrolysis of this compound yields silanols, which can then participate in sol-gel processes, the fundamental method for creating aerogels and xerogels. The bulky phenylbutyl group of this compound could influence the condensation and network formation during the sol-gel process, potentially leading to variations in pore size and distribution. A patent for organic-inorganic aerogel composites lists this compound as a possible hydrophobicity-imparting agent, which is often applied as a coating to the final aerogel structure. google.com This surface modification is critical for preventing the porous structure from collapsing due to moisture absorption.

Encapsulation and Immobilization within Organosilica Matrices

The application of this compound in the encapsulation and immobilization of active molecules within organosilica matrices is an area of potential development. The compound's reactivity allows it to be integrated into a silica network, while the phenylbutyl group can create specific microenvironments within the matrix. This could be utilized to encapsulate sensitive materials, such as catalysts or drugs, protecting them from the surrounding environment while allowing for controlled interaction. The hydrophobic nature of the phenylbutyl group could be particularly useful for creating non-polar domains within a hydrophilic silica matrix, enabling the encapsulation of non-polar guest molecules.

Integration into Polymeric Systems and Thin Film Deposition

The integration of this compound into polymeric systems and its use in thin film deposition are areas where its properties are particularly advantageous.

Crosslinking Agents in Polymer Science

This compound is identified as a crosslinking agent, particularly in the synthesis of silicone polymers. Crosslinking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical properties, thermal stability, and chemical resistance. The chlorosilane group of the molecule can react with hydroxyl or other reactive groups on polymer chains, forming stable covalent bonds. The presence of the phenyl group can further enhance the thermal stability of the resulting crosslinked polymer. This makes it a valuable component for creating durable and high-performance polymeric materials.

Advanced Thin Film Deposition Techniques for Functional Coatings

The creation of functional coatings is a key application for this compound. Its ability to form stable bonds with inorganic substrates like glass, coupled with its inherent hydrophobicity, makes it suitable for producing moisture-resistant and durable coatings. The compound can be applied to surfaces through various deposition techniques. Its reaction with surface hydroxyl groups leads to the formation of a self-assembled monolayer, modifying the surface properties of the substrate. Furthermore, the hydrolysis of this compound to form silanols is a crucial step in creating silanol-based materials used in coatings and adhesives. These coatings can provide not only a hydrophobic barrier but also improved adhesion and durability.

Contributions to Next-Generation Materials Development

This compound's unique combination of properties positions it as a contributor to the development of next-generation materials. Its role as a precursor in the synthesis of other specialized organosilicon compounds opens up possibilities for creating novel materials with tailored functionalities. The ability to modify surfaces and crosslink polymers allows for the enhancement of existing materials and the creation of new composites with superior performance characteristics. As research continues, the specific contributions of this compound to fields such as high-performance coatings, advanced composites, and functional porous materials are expected to become more clearly defined.

Applications in Advanced Analytical Chemistry

Development of Chromatographic Stationary Phases Using 4-Phenylbutyldimethylchlorosilane

The primary application of this compound in analytical chemistry is in the preparation of bonded stationary phases for chromatography. The chlorosilane group readily reacts with the silanol (B1196071) groups on the surface of silica (B1680970) particles, covalently bonding the phenylbutyl dimethylsilyl moiety to the support material.

In High-Performance Liquid Chromatography (HPLC), this compound is utilized as a silylating reagent for the creation of reversed-phase stationary phases. The resulting phenylbutyl phase exhibits unique selectivity due to the combination of aliphatic and aromatic characteristics of the bonded ligand.

Research has shown that stationary phases prepared with this compound can offer high stability and efficiency. gelest.comgelest.comresearchgate.netscribd.com The phenylbutyl ligand provides a different selectivity compared to more common C8 or C18 phases, which can be advantageous for the separation of certain classes of compounds, such as aromatic and moderately polar analytes. The steric bulk of the dimethylsilyl group and the length of the butyl spacer influence the surface coverage and the interaction of analytes with the stationary phase. This can also lead to columns with low protein retentivity, which is beneficial for the analysis of biological samples. gelest.comresearchgate.net

Table 1: Characteristics of HPLC Stationary Phases Modified with this compound

| Property | Description | Reference |

|---|---|---|

| Ligand Type | Phenylbutyl | gelest.comgelest.comresearchgate.netscribd.com |

| Support Material | Silica Gel | gelest.comgelest.comresearchgate.netscribd.com |

| Key Feature | High stability and efficiency | gelest.comgelest.comresearchgate.netscribd.com |

| Application | Separation of aromatic and moderately polar compounds, low protein retention chromatography | gelest.comresearchgate.net |

While the primary use of this compound is in HPLC, its properties suggest potential for use in the preparation of stationary phases for Gas Chromatography (GC). In GC, the inner surfaces of capillary columns are coated with a thin film of a stationary phase. The thermal stability and the specific interactions offered by a phenylbutyl-modified polysiloxane could provide unique selectivity for the separation of volatile and semi-volatile compounds. However, specific research detailing the extensive use and performance of this compound for GC stationary phase engineering is not widely documented in publicly available literature.

In capillary electrophoresis (CE) and microfluidic devices, the modification of the inner surfaces of silica capillaries or microchannels is crucial to control the electroosmotic flow (EOF) and to prevent the adsorption of analytes. While specific studies on the use of this compound for this purpose are limited, related silanization chemistries are commonly employed. For instance, other chlorosilane reagents are used to create hydrophobic or functionalized surfaces. Theoretically, the reaction of this compound with the capillary wall would create a hydrophobic surface, which could be useful in certain CE modes like micellar electrokinetic chromatography (MEKC) or for creating a base for further surface functionalization. There is a documented instance of a related compound being used to form PEGylated glass surfaces suitable for capillary electrophoresis. gelest.comgelest.com

Derivatization Reagents for Enhanced Analytical Detection and Separation

The reactivity of the chlorosilane group in this compound makes it a potential derivatizing agent for analytes containing active hydrogen atoms, such as those in hydroxyl, amino, or thiol groups. The derivatization process can improve the analyte's properties for chromatographic analysis and detection.

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatographic system. Derivatization with this compound would introduce a phenylbutyl dimethylsilyl group into the analyte molecule. This would increase its hydrophobicity and molecular weight, which can be beneficial for several reasons:

Improved Chromatographic Retention: In reversed-phase HPLC, the increased hydrophobicity leads to stronger retention and potentially better separation from polar interferences.

Enhanced Volatility for GC: For non-volatile analytes, silylation can increase their volatility, making them amenable to GC analysis.

Introduction of a UV Chromophore: The phenyl group acts as a chromophore, which can enhance the detection of the analyte using a UV-Vis detector.

Despite these potential benefits, detailed studies and established protocols for the use of this compound as a pre-column derivatization reagent are not extensively reported in scientific literature.

Post-column derivatization occurs after the analytes have been separated by the chromatographic column and before they enter the detector. This technique is often used to enhance the detectability of analytes that lack a suitable chromophore or fluorophore.

The reaction of this compound with separated analytes containing reactive functional groups could be employed in a post-column reaction setup. The introduction of the phenyl group would allow for or enhance UV-Vis spectroscopic detection. However, the kinetics of the reaction would need to be sufficiently fast to occur in the time it takes for the analyte to travel from the column to the detector. The rapid hydrolysis of the reagent in the presence of protic solvents, which are common in HPLC mobile phases, presents a significant challenge for its application in post-column derivatization. Due to these practical difficulties, the use of this compound in post-column derivatization is not a common practice.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Phenylbutyldimethylchlorosilane. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, confirming the molecular structure through chemical shifts, signal integrations, and spin-spin coupling patterns. ubc.canih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the phenyl group typically appear as a multiplet in the aromatic region (~7.1-7.3 ppm). The protons of the butyl chain exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the phenyl ring appearing further downfield than the others. The protons of the two methyl groups attached to the silicon atom are highly shielded and produce a sharp singlet at a very upfield position, characteristically close to 0 ppm. The coupling constants (J-values) between adjacent protons in the butyl chain would provide definitive evidence of their connectivity. youtube.comslideshare.net

While specific experimental data for this compound is not publicly available, a predicted ¹H NMR data table based on its structure is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | Multiplet | 5H | Phenyl group (C₆H₅) |

| ~2.65 | Triplet | 2H | -CH₂-Ph |

| ~1.65 | Multiplet | 2H | -CH₂-CH₂-Ph |

| ~1.40 | Multiplet | 2H | Si-CH₂-CH₂- |

| ~0.80 | Triplet | 2H | Si-CH₂- |

Similarly, ¹³C NMR spectroscopy would confirm the carbon skeleton, showing distinct peaks for the aromatic carbons, the four different carbons of the butyl chain, and the methyl carbons attached to the silicon atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for monitoring its reactions, such as hydrolysis and subsequent condensation on a substrate. utoronto.caglobalresearchonline.net

The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

Si-C stretching: Vibrations associated with the silicon-carbon bonds, including the Si-CH₃ rocking mode often seen around 800 cm⁻¹.

Si-Cl stretching: A strong band typically in the 450-650 cm⁻¹ region, which is a key indicator of the reactive chlorosilane group.

Raman spectroscopy provides complementary information. researchgate.netmdpi.com The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the phenyl group. The Si-Cl and Si-C symmetric stretches are also readily observable. During the reaction of this compound with a hydroxylated surface (like silica (B1680970) or glass), IR and Raman spectroscopy can monitor the disappearance of the Si-Cl band and the appearance of broad O-H bands (from intermediate silanols) and eventually the formation of Si-O-Si (siloxane) and Si-O-Substrate bonds. nih.gov

Table 2: Expected Vibrational Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment |

|---|---|---|

| 3100-3000 | IR, Raman | Aromatic C-H Stretch |

| 2960-2850 | IR, Raman | Aliphatic C-H Stretch |

| ~1605, 1495, 1450 | IR, Raman | Aromatic C=C Ring Stretch |

| ~1250 | IR | Si-CH₃ Symmetric Bending |

| ~840-790 | IR | Si-(CH₃)₂ Rocking |

Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which helps to confirm its structure. libretexts.org When subjected to electron ionization (EI), the molecule will form a molecular ion (M⁺), and subsequently, various fragment ions. libretexts.org

The fragmentation of this compound is predictable based on established patterns for alkylbenzenes and organosilanes. miamioh.eduyoutube.com Key fragmentation pathways would include:

Loss of a methyl group: A peak at M-15, resulting from the cleavage of a Si-CH₃ bond to form a stable silicon-centered cation. This is often a prominent peak.

Loss of the chlorine atom: A peak at M-35.

Benzylic cleavage: The most characteristic fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which would produce the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage of the butyl chain: Peaks corresponding to the loss of various alkyl fragments may also be observed. youtube.com

The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments, with a characteristic (M+2) peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW ≈ 226.8 g/mol )

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 226/228 | [C₁₂H₁₉ClSi]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 211/213 | [C₁₁H₁₆ClSi]⁺ | Loss of a methyl group (M-15) |

| 191 | [C₁₂H₁₉Si]⁺ | Loss of a chlorine atom (M-35) |

| 135 | [C₄H₁₁SiCl]⁺ | Cleavage of the phenyl group |

Surface Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Modified Substrates

When this compound is used to modify a surface, for instance, by forming a self-assembled monolayer (SAM) on a silicon wafer with a native oxide layer, surface-sensitive techniques are essential for characterization. X-ray Photoelectron Spectroscopy (XPS) is particularly powerful for this purpose as it provides information on the elemental composition and chemical states of the top few nanometers of a surface. eag.comthermofisher.com

After immobilizing this compound onto a hydroxylated substrate, an XPS survey scan would confirm the presence of Silicon (Si), Carbon (C), and Oxygen (O). High-resolution scans of specific elements would yield detailed chemical state information:

Si 2p: The spectrum would show a peak corresponding to the substrate (e.g., SiO₂) and a new, chemically shifted peak corresponding to the silicon in the organosilane layer (R₂-Si-O-). This confirms the covalent attachment of the silane (B1218182).

C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components for the aliphatic (C-C, C-H) and aromatic (C=C) carbons of the phenylbutyl group, as well as the C-Si bond.

Cl 2p: The absence of a chlorine signal would confirm that the hydrolysis and condensation reactions have gone to completion, as the chlorine is a leaving group in this process.

Angle-resolved XPS (ARXPS) could further be used to determine the thickness and ordering of the resulting organic layer. nih.govthermofisher.com

Electron Microscopy and Atomic Force Microscopy (AFM) for Morphological Characterization

While electron microscopy (like SEM) can provide broad information about surface coverage, Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional imaging of the surface topography at the nanoscale. slideshare.netresearchgate.net This makes it an ideal tool for characterizing the morphological changes on a substrate after modification with this compound.

By scanning a sharp tip over the surface, AFM can be used to:

Measure Surface Roughness: Quantitative analysis of AFM images can determine the root-mean-square (RMS) roughness of the substrate before and after the silanization process. A successful and uniform monolayer formation typically results in a very smooth surface.

Visualize Monolayer Formation: AFM can detect the formation of a uniform film. In cases of incomplete or poor-quality reactions, it can visualize the presence of aggregates, pinholes, or islands of the organosilane on the surface. researchgate.net

Characterize Film Thickness: In "scratching" experiments, the AFM tip can be used to locally remove a portion of the organic layer, and the height difference between the bare substrate and the coated area can be measured to determine the monolayer thickness.

These morphological insights are critical for applications where the surface properties, such as wettability and adhesion, are paramount and are directly influenced by the quality and uniformity of the deposited organosilane layer. nih.gov

Future Research Directions and Interdisciplinary Prospects

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The traditional synthesis of organosilanes, including 4-Phenylbutyldimethylchlorosilane, often relies on methods that are resource-intensive and generate significant waste. The Müller-Rochow process, a cornerstone of industrial organosilane production, involves reactions with organic chlorides and produces about 90% of silicone monomers. mdpi.com However, in line with the principles of green chemistry, future research is pivoting towards more sustainable and environmentally benign synthetic routes. mdpi.comresearchgate.net

A primary goal is the development of chlorine-free synthesis pathways. mdpi.comresearchgate.net Direct synthesis methods using alcohols instead of organic chlorides represent a significant challenge but offer a much greener alternative. mdpi.comresearchgate.net For instance, researchers have explored the direct reaction of silicon with methanol (B129727) to produce alkoxysilanes, which are versatile precursors for a wide range of organosilicon materials. mdpi.com Another promising avenue is the catalytic dehydrocoupling of amines and silanes, which forms Si-N bonds and produces only hydrogen gas as a byproduct, thus avoiding the corrosive reagents and salt waste associated with traditional methods using chlorosilanes. rsc.org

Furthermore, photocatalysis presents a novel strategy for synthesizing functional organosilanes. nus.edu.sg Researchers have successfully used eosin (B541160) Y, a readily available organic dye, as a photocatalyst to selectively functionalize hydrosilanes in a stepwise manner. nus.edu.sg This method allows for the creation of complex silanes with multiple different functional groups under mild conditions. nus.edu.sg Applying these sustainable principles—such as direct synthesis with alcohols, catalytic dehydrocoupling, and photocatalysis—to the production of this compound could drastically reduce its environmental footprint and open new avenues for its application.

Development of Novel Multifunctional Materials and Devices

Organosilanes are fundamental building blocks in materials science due to their unique chemical and physical properties. Future research will likely focus on leveraging the specific characteristics of this compound to create advanced materials with tailored functionalities. The phenylbutyl group can impart desirable properties such as aromaticity, hydrophobicity, and specific refractive indices, while the reactive silyl (B83357) group allows for covalent bonding to surfaces or incorporation into polymer backbones.

One area of exploration is the use of organosilanes as additives to enhance the durability of polymers. For example, highly aromatic organosilanes have been shown to act as effective inhibitors for the photodegradation of poly(vinyl chloride) (PVC) films. mdpi.com When incorporated into PVC, these silanes reduce the formation of polyene, carbonyl, and hydroxyl groups during irradiation and minimize weight loss and surface damage, thereby extending the material's lifespan. mdpi.com The structure of this compound makes it a candidate for similar applications.

Another promising direction is the synthesis of complex, three-dimensional structures like silsesquioxanes. These molecules can be functionalized to create hybrid organic-inorganic materials with applications in catalysis and electronics. msu.edu The development of asymmetric side-capped double-decker silsesquioxanes (DDSQ's) is a particular area of interest. msu.edu By incorporating this compound or its derivatives into such structures, researchers could design novel materials with precisely controlled architectures and functionalities for use in sensors, coatings, and specialized optical devices.

Innovations in Analytical Separation Science and Detection Technologies

In analytical chemistry, derivatization is a key technique used to modify analytes to improve their separation and detection, particularly in gas chromatography (GC). greyhoundchrom.com Silylation, the replacement of an active hydrogen atom with a trialkylsilyl group, is the most common derivatization method, used in over 80% of such reactions. chemcoplus.co.jp This process reduces the polarity and increases the volatility and thermal stability of compounds like alcohols, phenols, and acids, making them amenable to GC analysis. chemcoplus.co.jpfujifilm.com

This compound serves as a derivatizing reagent, introducing a phenyldimethylsilyl group onto target molecules. This modification is particularly useful for GC-Mass Spectrometry (GC-MS) analysis. The presence of the phenyl group can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in the structural elucidation of the original analyte. researchgate.net The phenyldimethylsilyl derivatives are prepared by reacting the analyte with the chlorosilane, often in the presence of a catalyst like N-methylimidazole. researchgate.net

Future innovations in this area could focus on several aspects:

Developing Novel Reagents: Creating new silylation reagents based on the this compound scaffold that offer enhanced sensitivity for specific classes of compounds or work with a wider range of detectors.

Optimizing Reaction Protocols: Designing faster and more efficient derivatization methods that can be automated and applied to high-throughput screening of complex samples, such as biological fluids or environmental contaminants. nih.gov

Expanding Applications: Exploring the use of this compound for the derivatization of emerging classes of analytes, including metabolites, pharmaceuticals, and biomarkers, to improve their detection limits in complex matrices. researchgate.netnih.gov

Table of Silylation Derivatization Reagents and Their Characteristics

| Reagent Name | Abbreviation | Protecting Group | Key Features & Applications |

|---|---|---|---|

| N,O-bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | A strong silyl donor suitable for a wide range of compounds, including amides and hindered hydroxyls. chemcoplus.co.jp |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms TBDMS ethers that are significantly more stable than TMS ethers; useful for GC-MS due to a characteristic M+-57 ion. chemcoplus.co.jp |

| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) | A weaker TMS donor that is often used with a catalyst like TMCS for derivatizing alcohols, phenols, and organic acids. chemcoplus.co.jp |

| This compound | - | Phenylbutyldimethylsilyl | Introduces a phenyl-containing group, which can aid in GC-MS identification through specific fragmentation patterns. researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The traditional process of materials discovery is often slow and relies on extensive trial-and-error experimentation. anl.gov The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field by enabling rapid screening of vast chemical spaces and predicting material properties before synthesis. researchgate.netaip.org This computational approach can significantly accelerate the design and discovery of new functional materials. anl.gov

For organosilanes, ML algorithms can be trained on large datasets of known compounds to establish structure-property relationships. researchgate.net By inputting the structural features of various organosilanes, a trained model can predict properties such as thermal stability, reactivity, optical characteristics, and compatibility with other materials. anl.gov This predictive power allows researchers to identify promising candidate molecules for specific applications without the need for exhaustive laboratory work.

Future research could involve creating a dedicated ML framework for organosilane discovery. Such a system could:

Perform Virtual Screening: An algorithm could screen millions of virtual organosilane structures, including derivatives of this compound, to identify candidates with desired properties for applications in electronics, medicine, or catalysis. arxiv.org

Guide Synthesis: ML models could predict the most efficient synthetic routes for target organosilanes, optimizing reaction conditions and catalyst choice.

Inverse Design: Instead of predicting properties from a structure, inverse design models start with the desired properties and work backward to generate novel molecular structures that are likely to exhibit them. arxiv.org

Explorations in New Catalytic Cycles and Mechanistic Paradigms

Organosilanes are crucial reagents in a variety of metal-catalyzed reactions, particularly in asymmetric reductions of ketones, imines, and olefins. acs.org They serve as a mild, safe, and effective source of hydride ions. msu.eduacs.org In many catalytic cycles, such as those involving copper, the organosilane plays a critical role by reacting with a metal precursor to form the active metal-hydride catalyst in situ. acs.org

Future research in this domain will likely focus on several key areas:

Novel Catalysts: There is a continuous search for new, more efficient, and sustainable catalysts for organosilane-mediated reactions. This includes exploring the use of earth-abundant metals to replace costly and rare metals like rhodium and iridium. researchgate.net

Asymmetric Synthesis: A significant challenge and opportunity lies in the development of catalytic methods for the enantioselective synthesis of Si-stereogenic silanes—chiral molecules where the stereocenter is the silicon atom itself. nih.gov These chiral silanes have shown promise as bioactive compounds, but their synthesis remains difficult. researchgate.netnih.gov New catalytic systems, potentially involving Brønsted acids or novel transition metal complexes, are being developed to control the stereochemistry at the silicon center. nih.gov

Mechanistic Understanding: Deeper insight into the reaction mechanisms is crucial for designing better catalysts. Combining experimental studies (e.g., kinetics, spectroscopy) with computational modeling (e.g., Density Functional Theory) can elucidate the elementary steps of the catalytic cycle, such as the nature of the active catalyst and the origin of enantioselectivity. nih.gov For example, studies have shown that additives like acetic acid can play a surprising role in regenerating a catalyst, enabling turnover that would otherwise be inhibited. nih.gov

By exploring new catalytic systems and gaining a fundamental understanding of their mechanisms, researchers can unlock the full potential of organosilanes like this compound in synthetic chemistry, enabling the creation of complex and valuable molecules with high precision and efficiency. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Phenylbutyldimethylchlorosilane for reproducible yields?

- Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature (e.g., 0–5°C for controlled silane activation), stoichiometry of dimethylchlorosilane relative to phenylbutanol derivatives, and inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis. Purification via fractional distillation or silica gel chromatography (using hexane/ethyl acetate gradients) is critical to isolate the product from byproducts like dichlorosilanes . Validate purity using NMR (¹H/¹³C) and mass spectrometry, referencing standard protocols in the CRC Handbook of Chemistry and Physics for characteristic spectral peaks .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer: Employ a combination of:

- NMR spectroscopy : Compare observed chemical shifts (e.g., δ 0.5–1.2 ppm for Si–CH₃ groups) with literature data for analogous chlorosilanes .

- Mass spectrometry (MS) : Monitor molecular ion peaks ([M]⁺) and fragmentation patterns to confirm molecular weight and substituent stability.

- FT-IR : Validate Si–Cl (∼480 cm⁻¹) and Si–C (∼1250 cm⁻¹) bond presence.

Cross-reference results with impurity profiles from HPLC (C18 columns, acetonitrile/water mobile phase) to detect residual phenylbutanol or siloxane byproducts .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Methodological Answer: Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis. Pre-dry solvents (e.g., THF, toluene) over molecular sieves before use. Periodically validate stability via NMR to detect Si–Cl degradation into silanols, which manifest as broad OH peaks (δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

- Methodological Answer: Systematically evaluate solvent polarity effects using kinetic studies. For example, compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents with silylation substrates (e.g., alcohols). Monitor intermediates via in-situ FT-IR or stopped-flow NMR. Conflicting data may arise from solvent-dependent activation barriers or competing hydrolysis; use computational tools (DFT) to model transition states and validate with experimental Arrhenius plots .

Q. What mechanistic pathways govern this compound’s derivatization in multi-step syntheses?

- Methodological Answer: Investigate nucleophilic substitution mechanisms using isotopic labeling (e.g., ¹⁸O in alcohol substrates) to track oxygen migration during silylation. Conduct Hammett studies with para-substituted aryl alcohols to assess electronic effects on reaction rates. Compare with analogous chlorosilanes (e.g., trimethylchlorosilane) to identify steric contributions from the phenylbutyl group .

Q. How can impurity profiles be quantitatively mapped for this compound batches used in sensitive applications?

- Methodological Answer: Implement orthogonal analytical methods:

- GC-MS : Detect volatile byproducts (e.g., dimethylsiloxanes).

- HPLC-UV/ELS : Quantify non-volatile impurities (e.g., phenylbutanol residues) using calibration curves from spiked standards.

- ICP-OES : Screen for trace metal catalysts (e.g., Al, Fe) from synthesis. Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Q. What experimental strategies mitigate thermal degradation of this compound in high-temperature reactions?

- Methodological Answer: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for chlorosilanes). Optimize reaction conditions using microwave-assisted synthesis at controlled temperatures (80–100°C) to reduce thermal exposure. Stabilize the compound via in-situ generation with scavengers (e.g., triethylamine to neutralize HCl) and monitor degradation products with real-time MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.